Cas no 67435-43-2 (1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2))

1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2) is a specialized organic compound featuring a piperidine core with an aminooxy-functionalized ethanol side chain. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications, particularly in the development of oxime-based conjugates or as a versatile intermediate in pharmaceutical and biochemical research. The presence of both aminooxy and hydroxyl groups allows for selective reactivity, facilitating crosslinking or derivatization in peptide and protein modification. This compound is valued for its consistent purity and well-defined structure, ensuring reliable performance in controlled reaction environments. Proper handling under inert conditions is recommended to preserve its reactivity.
1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2) structure
67435-43-2 structure
Product Name:1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2)
CAS No:67435-43-2
MF:C8H19ClN2O2
MW:210.701661348343
CID:6441682
Update Time:2025-08-05

1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2)
    • Inchi: 1S/C8H18N2O2.ClH/c9-12-7-8(11)6-10-4-2-1-3-5-10;/h8,11H,1-7,9H2;1H
    • InChI Key: GTQMUZQTPFLWCV-UHFFFAOYSA-N
    • SMILES: C(N1CCCCC1)C(O)CON.Cl

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Additional information on 1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2)

Research Brief on 1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2) (CAS: 67435-43-2)

1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2) (CAS: 67435-43-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique piperidine and aminooxy functional groups, has been explored for its potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for therapeutic interventions.

The compound's chemical structure, featuring a piperidine ring and an aminooxy moiety, allows it to interact with various biological targets. Researchers have investigated its potential as a building block in the synthesis of novel pharmacophores. For instance, studies have demonstrated its utility in the development of inhibitors targeting enzymes such as monoamine oxidases (MAOs) and other oxidoreductases. The hydrochloride salt form (1:2) enhances its solubility and stability, making it more suitable for in vitro and in vivo studies.

Recent advancements in synthetic chemistry have enabled the efficient production of 1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2), with improved yields and purity. This has facilitated its use in high-throughput screening assays and structure-activity relationship (SAR) studies. One notable study published in the Journal of Medicinal Chemistry reported the compound's efficacy in inhibiting MAO-B, an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The findings suggest that derivatives of this compound could serve as potential leads for developing neuroprotective agents.

In addition to its enzymatic inhibition properties, 1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2) has been explored for its role in prodrug design. Prodrugs are inactive compounds that undergo biotransformation to release active drugs in vivo. The aminooxy group in this compound can form oxime linkages with carbonyl-containing drugs, enabling controlled release and improved pharmacokinetics. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its application in the synthesis of prodrugs for antiviral agents, demonstrating enhanced bioavailability and reduced toxicity.

Despite its promising applications, challenges remain in the optimization of 1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2) for clinical use. Issues such as metabolic stability, off-target effects, and formulation compatibility need to be addressed. Ongoing research aims to elucidate the compound's mechanism of action and refine its chemical properties to improve therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into viable drug candidates.

In conclusion, 1-Piperidineethanol, α-[(aminooxy)methyl]-, hydrochloride (1:2) (CAS: 67435-43-2) represents a versatile and promising scaffold in chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable tool for researchers exploring new therapeutic avenues. Continued investigation into its applications and optimization will likely yield significant contributions to the field of medicinal chemistry and beyond.

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